3-tert-Butoxy-2-fluoropropan-1-ol
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Overview
Description
3-tert-Butoxy-2-fluoropropan-1-ol is an organic compound with the molecular formula C7H15FO2 It is characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2-fluoropropan-1-ol typically involves the reaction of 3-fluoropropan-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-tert-Butoxy-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-2-fluoropropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group and fluorine atom contribute to its reactivity and ability to participate in various chemical reactions. These interactions can affect enzyme activity, metabolic processes, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropropan-1-ol: Similar in structure but lacks the tert-butoxy group.
tert-Butyl Ethers: Compounds with similar tert-butoxy groups but different backbones.
Fluorinated Alcohols: Compounds with fluorine atoms attached to alcohol groups
Uniqueness
3-tert-Butoxy-2-fluoropropan-1-ol is unique due to the combination of the tert-butoxy group and fluorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
916069-78-8 |
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Molecular Formula |
C7H15FO2 |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H15FO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5H2,1-3H3 |
InChI Key |
SCYABZGTLHPOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CO)F |
Origin of Product |
United States |
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